

# An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Obeticholic Acid

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## Compound of Interest

Compound Name: *Obeticholic Acid*

Cat. No.: *B1677079*

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**Obeticholic acid** (OCA), a semisynthetic derivative of the primary bile acid chenodeoxycholic acid (CDCA), is a potent and selective agonist for the farnesoid X receptor (FXR).<sup>[1][2]</sup> FXR is a nuclear receptor with high expression in the liver and small intestine, where it functions as a primary regulator of bile acid, lipid, and glucose metabolism.<sup>[1][3]</sup> This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of OCA, tailored for researchers, scientists, and drug development professionals.

## Pharmacokinetics

The pharmacokinetics of **obeticholic acid** involve its absorption, distribution, metabolism, and excretion (ADME), which are characterized by extensive enterohepatic recirculation.<sup>[2][4]</sup>

### Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, **obeticholic acid** is well absorbed, reaching peak plasma concentrations (T<sub>max</sub>) in approximately 1.5 hours.<sup>[2]</sup> The presence of food does not significantly alter its absorption.<sup>[2]</sup> Systemic exposures to OCA increase proportionally with doses of 5, 10, or 25 mg once daily.<sup>[5]</sup> OCA and its metabolites are highly bound to plasma proteins (>99%).<sup>[2]</sup> The volume of distribution is substantial, estimated at 618 L, indicating distribution into tissues.<sup>[2]</sup>

Metabolism of OCA occurs primarily in the liver, where it is conjugated with the amino acids glycine or taurine.[\[2\]](#)[\[4\]](#) These conjugates are then secreted into the bile and enter the small intestine.[\[4\]](#) In the intestine, they are reabsorbed, contributing to enterohepatic circulation.[\[2\]](#)[\[4\]](#) A portion of the conjugates can be deconjugated back to OCA by intestinal microbiota before reabsorption.[\[2\]](#) Elimination of OCA is predominantly through the feces via biliary secretion, accounting for approximately 87% of the administered dose, with less than 3% excreted in the urine.[\[2\]](#)

Table 1: Summary of **Obeticholic Acid** Pharmacokinetic Parameters

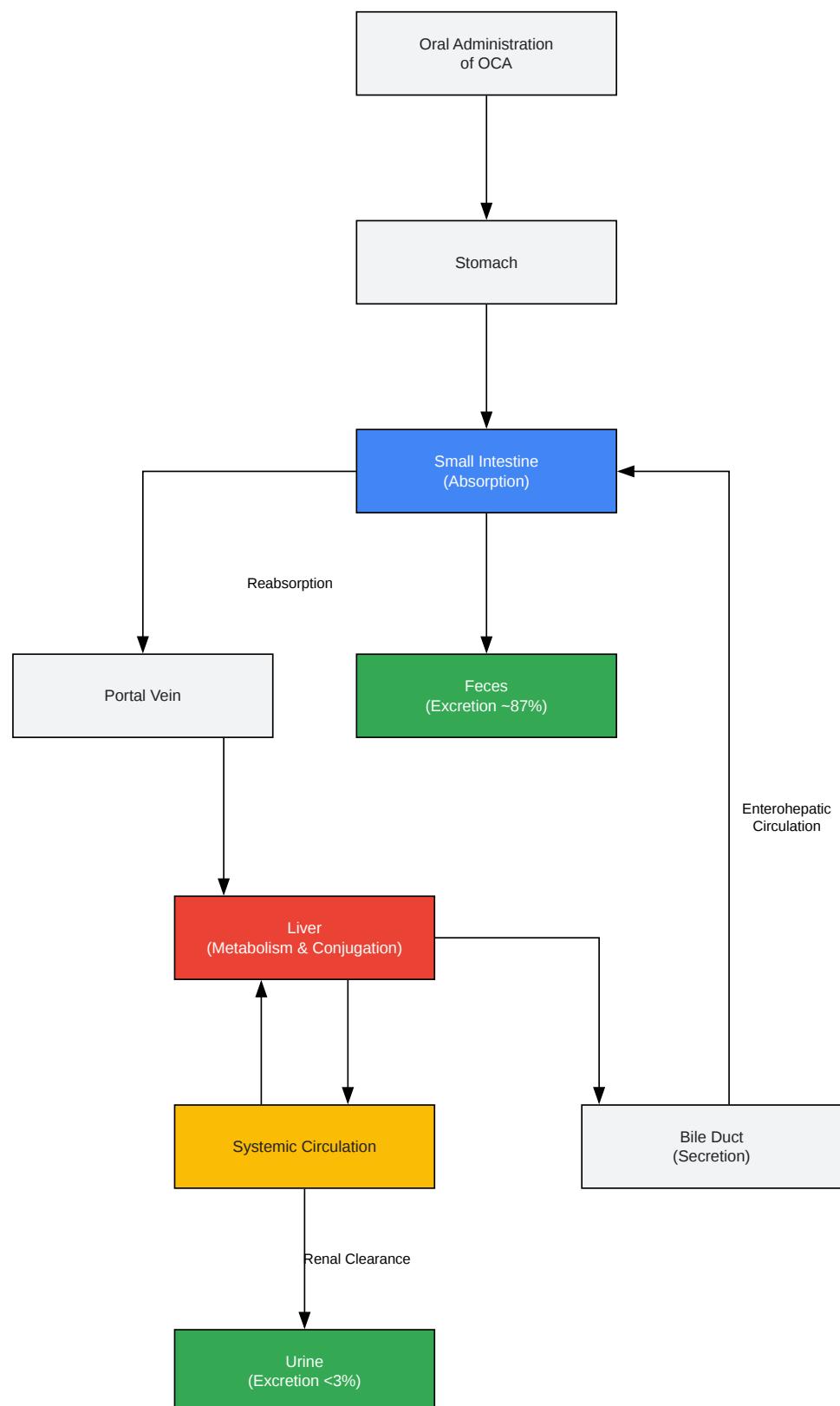
Parameter	Value	Source
Time to Peak Plasma Concentration (Tmax)	~1.5 hours	<a href="#">[2]</a>
Plasma Protein Binding	>99%	<a href="#">[2]</a>
Volume of Distribution (Vd)	618 L	<a href="#">[2]</a>
Primary Route of Metabolism	Hepatic conjugation (glycine and taurine)	<a href="#">[2]</a> <a href="#">[4]</a>
Primary Route of Excretion	Feces (via biliary secretion)	<a href="#">[2]</a>
Fecal Excretion (% of dose)	~87%	<a href="#">[2]</a>
Renal Excretion (% of dose)	<3%	<a href="#">[2]</a> <a href="#">[5]</a>
Plasma Half-life	~4 days	<a href="#">[5]</a>

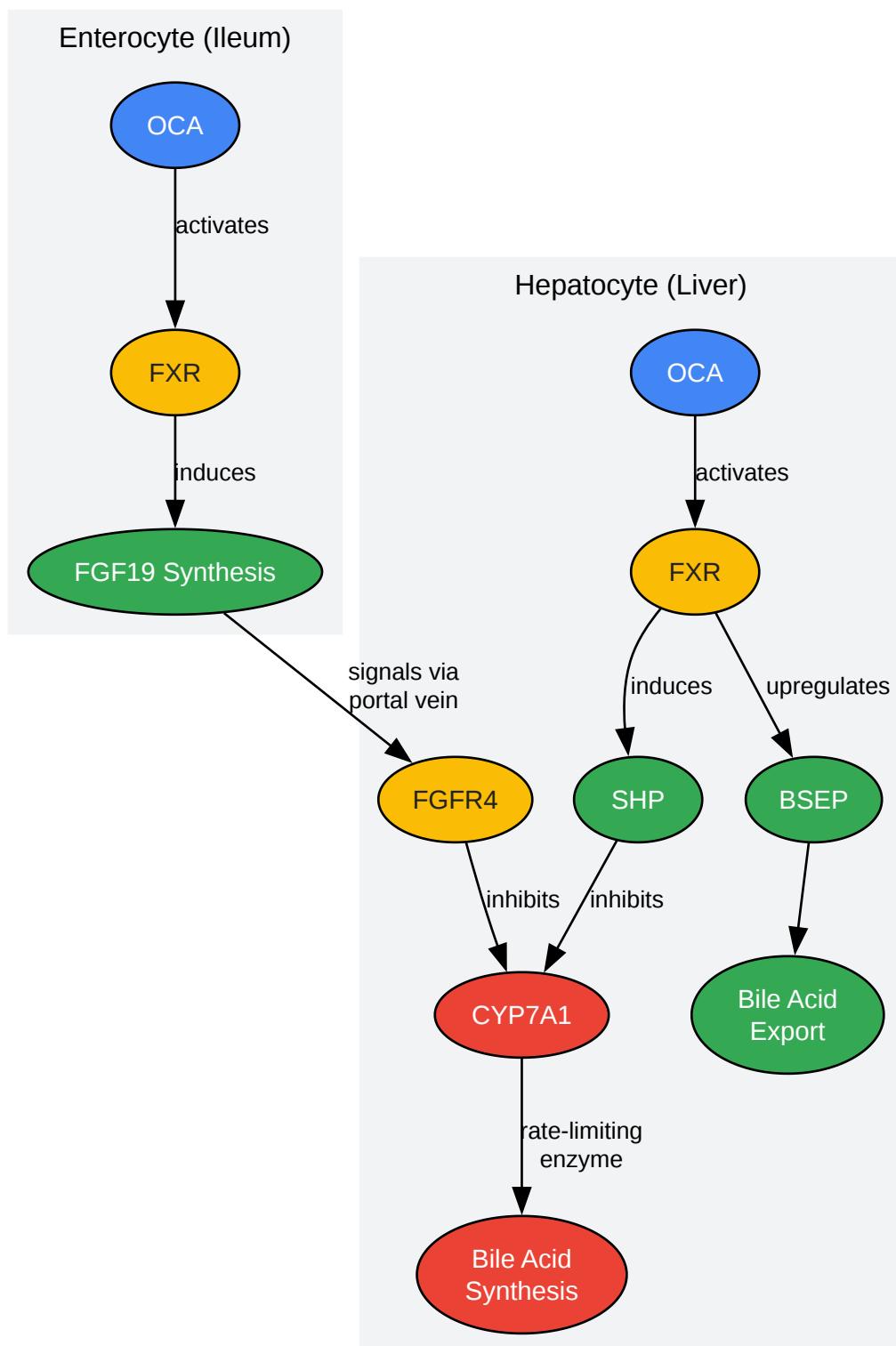
#### Experimental Protocols: Pharmacokinetic Analysis

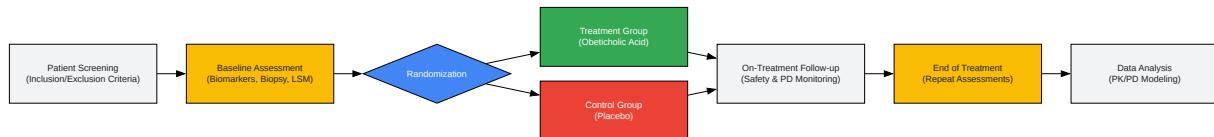
The pharmacokinetic properties of **obeticholic acid** and its metabolites are typically characterized through clinical pharmacology studies in healthy volunteers and patient populations.

- **Study Design:** Single and multiple ascending dose studies are conducted to assess dose proportionality and steady-state kinetics. Food-effect studies evaluate the impact of food on absorption. Studies in special populations, such as individuals with hepatic impairment, are also performed.[\[6\]](#)[\[7\]](#)

- Sample Collection: Serial blood samples are collected at predefined time points after drug administration to determine plasma concentration-time profiles. Fecal and urine samples are collected to characterize routes of excretion.
- Bioanalytical Method: Plasma, urine, and fecal concentrations of **obeticholic acid** and its glycine and taurine conjugates are quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This technique offers the high sensitivity and specificity required to measure drug and metabolite levels accurately in biological matrices.
- Pharmacokinetic Modeling: The collected data are analyzed using physiologic pharmacokinetic (PBPK) models.<sup>[6]</sup> These models are designed to describe the complex enterohepatic circulation of bile acids and can simulate drug exposure in various tissues, such as the liver and intestine, and predict the impact of factors like hepatic impairment on drug disposition.<sup>[6][7]</sup>







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